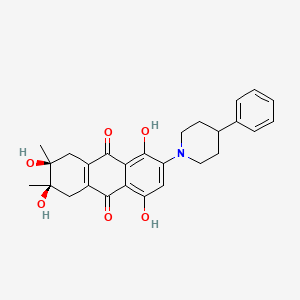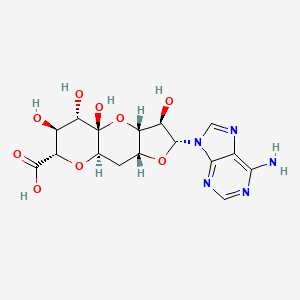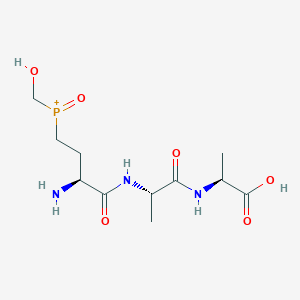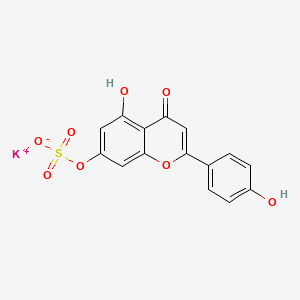
Apigenin-7-O-sulfate Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apigenin-7-O-sulfate (potassium) is a major flavonoid compound found in various plants, particularly those from the Bay of Cadiz . It is known for its distinctive chemical structure and biological activities. The compound is a potassium salt of apigenin-7-O-sulfate, which is a sulfated derivative of apigenin, a well-known flavonoid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of apigenin-7-O-sulfate (potassium) typically involves the sulfation of apigenin. This can be achieved by reacting apigenin with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with potassium hydroxide to obtain the potassium salt .
Industrial Production Methods: Industrial production of apigenin-7-O-sulfate (potassium) may involve the extraction of apigenin from plant sources, followed by chemical sulfation and purification processes. The exact methods can vary depending on the scale and specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Apigenin-7-O-sulfate (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The sulfate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of apigenin-7-O-sulfate, while reduction can produce desulfated derivatives .
Applications De Recherche Scientifique
Apigenin-7-O-sulfate (potassium) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of apigenin-7-O-sulfate (potassium) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound inhibits enzymes such as casein kinase II, aldo-keto reductase, cytochrome P450, and aromatase.
Pathways Involved: It modulates key signaling pathways, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin. These pathways are involved in cell proliferation, apoptosis, inflammation, and other cellular processes.
Comparaison Avec Des Composés Similaires
Apigenin: The parent compound of apigenin-7-O-sulfate, known for its wide range of biological activities.
Apigenin-7-O-glucuronide: A glucuronidated derivative of apigenin with similar biological properties.
Luteolin: Another flavonoid with similar structure and activities.
Uniqueness: Apigenin-7-O-sulfate (potassium) is unique due to its sulfated structure, which may enhance its solubility and bioavailability compared to non-sulfated flavonoids . This structural modification can also influence its biological activities and interactions with molecular targets .
Propriétés
Formule moléculaire |
C15H9KO8S |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
potassium;[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] sulfate |
InChI |
InChI=1S/C15H10O8S.K/c16-9-3-1-8(2-4-9)13-7-12(18)15-11(17)5-10(6-14(15)22-13)23-24(19,20)21;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
GSJHDZLRMIJSLH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


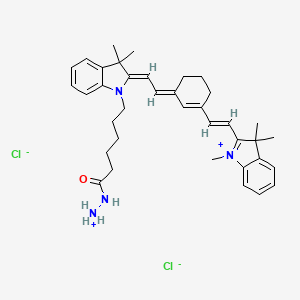
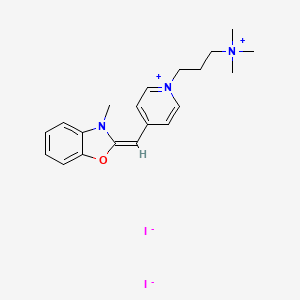
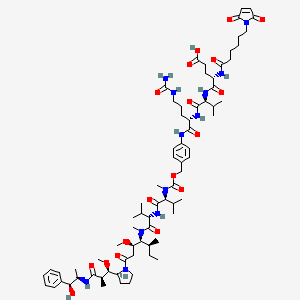
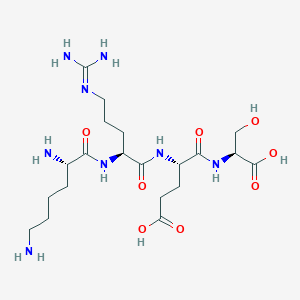
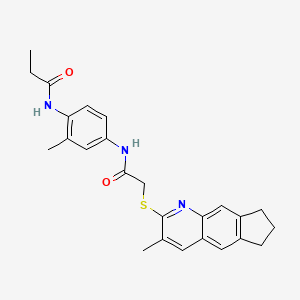
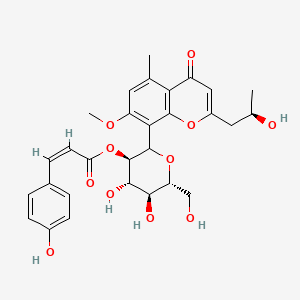
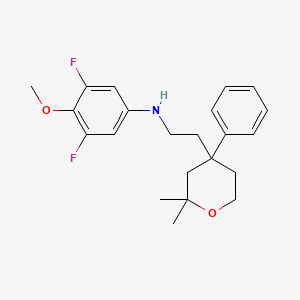
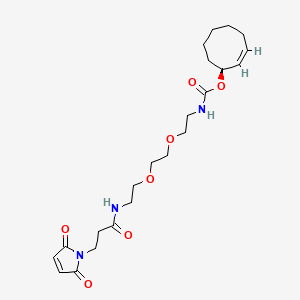
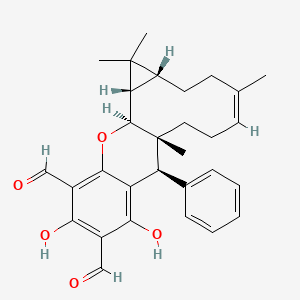
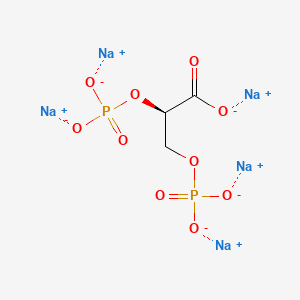
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
